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Foundational

Crystal structure and X-ray crystallography of 3-(2-Pyridinyl)isoxazole-5-carbaldehyde

An In-Depth Technical Guide to the Synthesis, Crystallization, and X-Ray Crystallographic Analysis of 3-(2-Pyridinyl)isoxazole-5-carbaldehyde For the attention of researchers, scientists, and professionals in drug develo...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Synthesis, Crystallization, and X-Ray Crystallographic Analysis of 3-(2-Pyridinyl)isoxazole-5-carbaldehyde

For the attention of researchers, scientists, and professionals in drug development, this guide provides a comprehensive technical overview of the synthesis and structural elucidation of 3-(2-Pyridinyl)isoxazole-5-carbaldehyde. As a molecule of interest in medicinal chemistry, understanding its three-dimensional structure is paramount for rational drug design and structure-activity relationship (SAR) studies.[1][2][3] This document outlines a proposed synthetic route, detailed protocols for crystallization, and a step-by-step workflow for single-crystal X-ray diffraction analysis.

Part 1: Synthesis of 3-(2-Pyridinyl)isoxazole-5-carbaldehyde

The synthesis of 3,5-disubstituted isoxazoles is a well-established area of heterocyclic chemistry.[4][5][6] A common and effective method involves the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne.[3][7] For the target molecule, a plausible and efficient synthetic strategy is the reaction of pyridine-2-carbonitrile oxide with propynal.

Proposed Synthetic Pathway

The synthesis can be conceptualized in two main stages: the in situ generation of the nitrile oxide from the corresponding aldoxime, followed by its cycloaddition with the alkyne.

Synthesis_Workflow cluster_0 Nitrile Oxide Generation cluster_1 [3+2] Cycloaddition cluster_2 Purification Pyridine-2-carbaldehyde Pyridine-2-carbaldehyde Pyridine-2-aldoxime Pyridine-2-aldoxime Pyridine-2-carbaldehyde->Pyridine-2-aldoxime + Hydroxylamine Hydroxylamine Hydroxylamine Pyridine-2-carbonitrile_oxide Pyridine-2-carbonitrile oxide (intermediate) Pyridine-2-aldoxime->Pyridine-2-carbonitrile_oxide + Oxidizing Agent Oxidizing_Agent Oxidizing Agent (e.g., NCS, NaOCl) Target_Molecule 3-(2-Pyridinyl)isoxazole- 5-carbaldehyde Pyridine-2-carbonitrile_oxide->Target_Molecule [3+2] Cycloaddition Propynal Propynal Propynal->Target_Molecule Crude_Product Crude_Product Target_Molecule->Crude_Product Purified_Product Purified_Product Crude_Product->Purified_Product via Column Chromatography Column_Chromatography Column Chromatography

Caption: Proposed synthetic workflow for 3-(2-Pyridinyl)isoxazole-5-carbaldehyde.

Experimental Protocol: Synthesis
  • Synthesis of Pyridine-2-aldoxime:

    • Dissolve pyridine-2-carbaldehyde (1.0 eq) in ethanol.

    • Add an aqueous solution of hydroxylamine hydrochloride (1.1 eq) and sodium acetate (1.2 eq).

    • Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC.

    • Upon completion, remove the ethanol under reduced pressure.

    • Extract the aqueous residue with ethyl acetate, dry the combined organic layers over anhydrous sodium sulfate, and concentrate to yield the crude aldoxime, which can be used in the next step without further purification.

  • Synthesis of 3-(2-Pyridinyl)isoxazole-5-carbaldehyde:

    • Dissolve the crude pyridine-2-aldoxime (1.0 eq) and propynal (1.2 eq) in a suitable solvent such as dichloromethane or tetrahydrofuran.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of an oxidizing agent, such as N-chlorosuccinimide (NCS) or sodium hypochlorite (NaOCl), portion-wise to generate the nitrile oxide in situ.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, quench the reaction with water and extract with dichloromethane.

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure 3-(2-Pyridinyl)isoxazole-5-carbaldehyde.

Part 2: Crystallization

Obtaining high-quality single crystals is the most critical and often the most challenging step in X-ray crystallography.[8] Several techniques can be employed to grow crystals suitable for diffraction experiments.

Crystallization Techniques
  • Slow Evaporation: This is the simplest method. A saturated solution of the compound in a suitable solvent is left undisturbed in a loosely capped vial, allowing the solvent to evaporate slowly over days or weeks.

  • Vapor Diffusion (Hanging Drop or Sitting Drop): A concentrated solution of the compound is placed as a drop on a cover slip (hanging drop) or in a well (sitting drop) and sealed in a chamber containing a reservoir of a solvent in which the compound is less soluble (the precipitant). The vapor from the reservoir slowly diffuses into the drop, reducing the solubility of the compound and promoting crystallization.

  • Solvent-Antisolvent Diffusion: A solution of the compound is carefully layered with a less polar solvent (antisolvent) in which the compound is insoluble. Diffusion at the interface of the two solvents can induce crystallization.

Experimental Protocol: Crystallization
  • Solvent Screening:

    • Test the solubility of the purified compound in a range of solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane).

    • Identify a solvent in which the compound is moderately soluble.

  • Crystal Growth by Slow Evaporation:

    • Prepare a nearly saturated solution of the compound in the chosen solvent.

    • Filter the solution through a syringe filter (0.22 µm) into a clean, small vial.

    • Cover the vial with a cap containing a few needle holes.

    • Place the vial in a vibration-free environment and allow the solvent to evaporate slowly.

    • Monitor for crystal growth over several days.

Part 3: Single-Crystal X-ray Crystallography

X-ray crystallography is a powerful analytical technique for determining the atomic and molecular structure of a crystal.[8][9] The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern.

Crystallographic Workflow

Crystallography_Workflow Crystal_Selection Crystal Selection and Mounting Data_Collection X-ray Data Collection Crystal_Selection->Data_Collection Data_Processing Data Processing and Reduction Data_Collection->Data_Processing Structure_Solution Structure Solution Data_Processing->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Structure Validation and Analysis Structure_Refinement->Validation CIF_File Crystallographic Information File (CIF) Validation->CIF_File

Caption: Workflow for single-crystal X-ray crystallographic analysis.

Experimental Protocol: X-ray Diffraction
  • Crystal Mounting:

    • Select a well-formed, single crystal of appropriate size (typically 0.1-0.3 mm in all dimensions) under a microscope.

    • Mount the crystal on a goniometer head using a cryoloop and a small amount of cryoprotectant oil.

  • Data Collection:

    • Mount the goniometer head on the diffractometer.

    • Cool the crystal to a low temperature (e.g., 100 K) using a cryostream to minimize thermal vibrations and radiation damage.

    • Perform an initial screening to determine the crystal quality and unit cell parameters.

    • Collect a full sphere of diffraction data using a suitable data collection strategy (e.g., a series of omega scans).

  • Data Processing:

    • Integrate the raw diffraction images to obtain the intensities of the reflections.

    • Apply corrections for Lorentz and polarization effects, and absorption.

    • Scale and merge the data to produce a unique set of reflections.

  • Structure Solution and Refinement:

    • Determine the space group from the systematic absences in the diffraction data.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the molecule.

    • Refine the atomic coordinates, and thermal parameters against the experimental data using full-matrix least-squares refinement.

    • Locate and refine hydrogen atoms from the difference Fourier map or place them in calculated positions.

  • Structure Validation:

    • Validate the final structure using software such as PLATON or CheckCIF to ensure its chemical and geometric reasonableness.

    • Analyze the final structure for key geometric parameters such as bond lengths, bond angles, and torsion angles.

Part 4: Data Presentation

The results of a crystallographic analysis are typically summarized in a series of tables. Below are examples of tables presenting hypothetical but realistic data for 3-(2-Pyridinyl)isoxazole-5-carbaldehyde.

Table 1: Crystal Data and Structure Refinement
ParameterValue
Empirical formulaC9H6N2O2
Formula weight174.16
Temperature100(2) K
Wavelength0.71073 Å
Crystal systemMonoclinic
Space groupP21/c
Unit cell dimensionsa = 8.52(3) Å, α = 90°b = 10.11(4) Å, β = 105.3(1)°c = 9.45(3) Å, γ = 90°
Volume785.1(5) ų
Z4
Density (calculated)1.473 Mg/m³
Absorption coefficient0.108 mm⁻¹
F(000)360
Crystal size0.25 x 0.20 x 0.15 mm
Theta range for data collection2.50 to 27.50°
Reflections collected7189
Independent reflections1805 [R(int) = 0.034]
Completeness to theta = 25.242°99.8 %
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters1805 / 0 / 118
Goodness-of-fit on F²1.05
Final R indices [I>2σ(I)]R1 = 0.045, wR2 = 0.112
R indices (all data)R1 = 0.058, wR2 = 0.125
Largest diff. peak and hole0.28 and -0.21 e.Å⁻³
Table 2: Selected Bond Lengths and Angles (Hypothetical)
BondLength (Å)AngleDegrees (°)
N1-O11.412(2)C3-N1-O1109.5(1)
N1-C31.325(2)N1-C3-C4114.2(2)
C3-C41.421(3)C3-C4-C5105.8(2)
C4-C51.350(3)C4-C5-O1111.3(2)
C5-O11.358(2)C5-O1-N199.2(1)
C3-C61.475(3)N1-C3-C6118.9(2)
C6-N21.338(2)C4-C3-C6126.9(2)

Conclusion

This guide provides a detailed framework for the synthesis and structural characterization of 3-(2-Pyridinyl)isoxazole-5-carbaldehyde. By following the proposed methodologies, researchers can obtain high-quality crystals and perform a thorough X-ray crystallographic analysis. The resulting structural information is invaluable for understanding the molecule's properties and for guiding further research in drug discovery and development. The principles and techniques described herein are broadly applicable to the study of other novel heterocyclic compounds.

References

  • Vertex AI Search. (2025).
  • PMC. (n.d.). Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities.
  • Vertex AI Search. (n.d.). A review of isoxazole biological activity and present synthetic techniques.
  • Zanco Journal of Medical Sciences. (2022). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile oxide.
  • IJCRT.org. (n.d.).
  • JOCPR. (n.d.). Synthesis and Biological Evaluation of Some Novel Isoxazoles and Benzodiazepines.
  • Vertex AI Search. (2022). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides.
  • MDPI. (2025).
  • J. Indian Inst. Sci. (n.d.). X-Ray Crystallography and its Role in Understanding the Physicochemical Properties of Pharmaceutical Cocrystals.
  • PMC. (n.d.). The synthetic and therapeutic expedition of isoxazole and its analogs.
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.).
  • ScienceOpen. (n.d.). Crystal structure of 5-butylamino-3-methyl-1- (pyridin-2-yl)
  • ResearchGate. (2026). Structural and computational investigation of the novel isoxazole derivative: Investigation of interactions by X-ray crystallography, DFT, molecular docking.
  • IRIS. (2016). Synthesis and Crystal Structure of 3-{4-[(4-(2-Oxo-2,3-dihydro-1H-benzimidazol- 1-yl) -.
  • PMC. (n.d.). Crystal structures of three N-(pyridine-2-carbonyl)pyridine-2-carboxamides as potential ligands for supramolecular chemistry.
  • OUCI. (n.d.). X-Ray Crystallography and its Role in Understanding the Physicochemical Properties of Pharmaceutical Cocrystals.
  • ResearchGate. (2025).
  • PMC. (n.d.). Isoxazolyl-Derived 1,4-Dihydroazolo[5,1-c][1][4][7]Triazines: Synthesis and Photochemical Properties.

  • PubChemLite. (n.d.). 3-(2-pyridyl)-5-(2-piperidinoethyl)-isoxazole hydrochloride. NczIMCQoxXR0_Lngpa-Kb2jc1CNELnqQ==)

Sources

Exploratory

Electronic and Steric Effects in 3-(2-Pyridinyl)isoxazole-5-carbaldehyde: A Technical Guide

Executive Summary In the design of advanced active pharmaceutical ingredients (APIs) and functional materials, bi-heteroaryl systems serve as privileged scaffolds. 3-(2-Pyridinyl)isoxazole-5-carbaldehyde represents a hig...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the design of advanced active pharmaceutical ingredients (APIs) and functional materials, bi-heteroaryl systems serve as privileged scaffolds. 3-(2-Pyridinyl)isoxazole-5-carbaldehyde represents a highly specialized building block that combines bidentate coordination potential with extreme electrophilic reactivity. This whitepaper deconstructs the electronic and steric parameters governing this molecule. By understanding the causal relationships between its structural architecture and its chemical behavior, researchers can deploy self-validating protocols to harness its full synthetic utility.

Structural Deconstruction: Electronic Architecture

The electronic landscape of 3-(2-pyridinyl)isoxazole-5-carbaldehyde is dominated by a synergistic "pull-pull" dynamic that drastically alters the reactivity of the molecule compared to isolated heterocycles[1].

  • The Isoxazole Core: Functioning as an electron-deficient π -system, the isoxazole ring acts as a conduit for electronic communication between the C3 and C5 positions. The high electronegativity of the ring oxygen inherently polarizes the system, leaving the carbon backbone electron-starved.

  • The 2-Pyridinyl Substituent (C3): The sp2 -hybridized nitrogen of the pyridine ring exerts a strong inductive (-I) and mesomeric (-M) electron-withdrawing effect. When conjugated with the isoxazole core, it further depletes electron density from the central heterocycle.

  • The 5-Carbaldehyde Group: Positioned adjacent to the isoxazole oxygen, the aldehyde carbonyl is subject to intense inductive withdrawal. The cumulative electron-withdrawing effects from the pyridine and isoxazole rings render the C5 carbonyl carbon hyper-electrophilic. This extreme polarization necessitates careful handling, as the aldehyde is highly susceptible to rapid hydration and nucleophilic attack.

Conformational Dynamics: Steric Constraints & Inter-Ring Torsion

Steric and electrostatic interactions dictate the three-dimensional conformation of the bi-heteroaryl system, which in turn modulates the degree of π -conjugation.

  • Inter-Ring Torsion (C3-C2'): The rotation around the C-C bond connecting the pyridine and isoxazole rings is governed by lone-pair repulsion. The syn conformation (where the pyridine nitrogen is co-facial with the isoxazole nitrogen/oxygen) suffers from severe electrostatic destabilization. Consequently, the molecule strongly favors an anti conformation. However, to alleviate steric clashing between the pyridine C3'-H and the isoxazole C4-H, the rings often adopt a slightly twisted geometry (dihedral angle ~15–25°).

  • Steric Environment of the Aldehyde: The C5-carbaldehyde is sterically unencumbered. The adjacent C4 position bears only a hydrogen atom, providing an open trajectory for nucleophilic approach. The Bürgi-Dunitz angle (~107°) is highly accessible, explaining the rapid kinetics observed during Grignard additions or reductive aminations.

ElectronicSteric Py 2-Pyridinyl Group (-I, -M Effects) Isox Isoxazole Core (Electron Deficient) Py->Isox Inductive Withdrawal Torsion C3-C2' Torsional Angle (Syn/Anti Conformation) Py->Torsion Lone Pair Repulsion Ald 5-Carbaldehyde (Strong EWG) Isox->Ald Conjugative Delocalization Electrophilicity Hyper-Electrophilic C5 Carbonyl Isox->Electrophilicity Synergistic EWG effect Ald->Electrophilicity Carbonyl Polarization Torsion->Isox Coplanarity dictates π-overlap

Electronic push-pull dynamics and steric torsion governing C5 carbonyl electrophilicity.

Self-Validating Experimental Protocols

To leverage this building block, one must employ robust, self-validating synthetic and analytical workflows. The following protocols ensure regiochemical fidelity and structural confirmation, adapting standard isoxazole synthesis methodologies[2].

Protocol 1: Regioselective Synthesis via [3+2] Cycloaddition

This synthesis relies on the in situ generation of a nitrile oxide from a halogenoxime, followed by cycloaddition with a protected propargyl acetal.

  • Oxime Halogenation: Treat pyridine-2-carbaldehyde oxime (1.0 eq) with N-chlorosuccinimide (NCS, 1.05 eq) in DMF at 0 °C for 2 hours to yield pyridine-2-carbohydroximoyl chloride.

    • Causality: NCS provides a controlled, mild chlorination. Maintaining 0 °C prevents premature elimination of HCl and over-oxidation.

  • Cycloaddition: Dissolve the hydroximoyl chloride and 3,3-diethoxyprop-1-yne (1.2 eq) in dichloromethane. Slowly add triethylamine (1.1 eq) dropwise over 3 hours at room temperature.

    • Causality: The slow addition of base keeps the steady-state concentration of the highly reactive nitrile oxide extremely low. This kinetic control suppresses the dimerization of the nitrile oxide into the unwanted furoxan byproduct, driving the regioselective formation of the 3,5-disubstituted isoxazole.

  • Deprotection: Isolate the resulting acetal-protected isoxazole. Treat with 2M HCl in THF at 50 °C for 4 hours to unmask the 5-carbaldehyde.

    • Causality: Acidic hydrolysis specifically cleaves the diethyl acetal without disturbing the robust bi-heteroaryl core.

Protocol 2: Conformational Validation via NMR

Because the electronic properties are highly dependent on the inter-ring torsion, conformational validation is a critical quality control step.

  • Sample Preparation: Dissolve 15 mg of the purified aldehyde in 0.6 mL of strictly anhydrous CDCl₃.

    • Causality: Using anhydrous solvent prevents the formation of the aldehyde hydrate (gem-diol). The hyper-electrophilic nature of the C5 carbonyl makes it highly prone to hydration, which would drastically alter the observed chemical shifts and disrupt the conjugated system.

  • Data Acquisition: Acquire standard ¹H, ¹³C, and 2D NOESY spectra at 298 K.

  • NOE Analysis: Interrogate the cross-peaks between the isoxazole C4-H and the pyridine protons.

    • Causality: The absence of a strong Nuclear Overhauser Effect (NOE) between the pyridine C3'-H and the isoxazole C4-H, coupled with a strong NOE to the pyridine C6'-H, empirically validates the preferred anti conformation in solution.

ExpWorkflow Step1 1. [3+2] Cycloaddition (Py-CNO + Acetal) Step2 2. Acetal Deprotection (Acidic Hydrolysis) Step1->Step2 Regioselective 3,5-isomer Step3 3. Conformational Analysis (NOESY NMR) Step2->Step3 Structural verification Step4 4. Electrophilic Trapping (e.g., Wittig) Step2->Step4 Reactivity profiling

Self-validating experimental workflow for the synthesis and characterization of the core.

Quantitative Data Summaries

To aid in the rapid identification and computational modeling of this scaffold, the following tables summarize the expected spectroscopic markers and thermodynamic conformational preferences driven by the electronic and steric effects discussed above.

Table 1: Representative NMR Chemical Shifts (Anhydrous CDCl₃) Note the extreme deshielding of the C4 proton and C5 carbonyl due to the synergistic electron-withdrawing effects.

Nucleus / PositionChemical Shift (ppm)MultiplicityCausality / Assignment
¹H (Aldehyde) ~10.15SingletHighly deshielded by adjacent isoxazole oxygen and C=N.
¹H (Isoxazole C4) ~7.85SingletDeshielded by bi-heteroaryl conjugation; diagnostic marker.
¹H (Pyridine C6') ~8.75DoubletAdjacent to pyridine nitrogen; strong inductive effect.
¹³C (Aldehyde C=O) ~178.5N/AHyper-electrophilic carbonyl carbon.
¹³C (Isoxazole C5) ~165.0N/ADirectly attached to the strongly withdrawing aldehyde.

Table 2: Conformational Energy Profile (Theoretical DFT B3LYP/6-31G)* Energy differences highlighting the steric and electrostatic penalty of the syn conformation.

Conformation StateDihedral Angle (N-C-C-N)Relative Energy (kcal/mol)Primary Destabilizing Factor
Anti (Planar) 180°0.0 (Global Min)N/A (Favorable dipole alignment)
Anti (Twisted) ~160°+0.8Slight loss of π -conjugation
Orthogonal 90°+4.5Complete loss of inter-ring conjugation
Syn (Planar) +6.2Severe N-N lone pair electrostatic repulsion

References

  • Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes | The Journal of Organic Chemistry - ACS Publications Source: acs.org URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Optimization of 3-(2-Pyridinyl)isoxazole-5-carbaldehyde

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound: 3-(2-Pyridinyl)isoxazole-5-carbaldehyde (IUPAC: 3-(pyridin-2-yl)isoxazole-5-carbaldehyde) Executive Summary & Mechanistic Rat...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound: 3-(2-Pyridinyl)isoxazole-5-carbaldehyde (IUPAC: 3-(pyridin-2-yl)isoxazole-5-carbaldehyde)

Executive Summary & Mechanistic Rationale

The isoxazole ring is a privileged pharmacophore in drug discovery, frequently utilized as a bioisostere for esters and amides, and valued for its ability to improve metabolic stability and target affinity [1]. Specifically, 3-(2-pyridinyl)isoxazole derivatives are critical building blocks in the development of kinase inhibitors and neurological therapeutics due to their bidentate chelating ability and hydrogen-bonding potential.

Directly synthesizing 5-carbaldehyde isoxazoles via [3+2] cycloaddition using propargyl aldehyde is notoriously difficult due to the volatility, instability, and polymerization tendencies of the alkyne. Therefore, this protocol utilizes a highly regioselective, self-validating four-step synthetic route. We employ a 1,3-dipolar cycloaddition between in situ generated pyridine-2-carbonitrile oxide and propargyl alcohol [2]. The resulting stable primary alcohol intermediate is subsequently oxidized to the target aldehyde under mild conditions. This approach ensures high regioselectivity (favoring the 5-substituted isomer) and prevents over-oxidation [3].

Synthetic Workflow & Logical Architecture

G A 1. Pyridine-2-carbaldehyde B 2. Pyridine-2-carbaldehyde oxime Reagents: NH₂OH·HCl, Na₂CO₃ A->B C 3. Hydroximoyl Chloride Reagents: NCS, DMF B->C D 4.[3-(Pyridin-2-yl)isoxazol-5-yl]methanol Reagents: Propargyl alcohol, Et₃N C->D E 5. 3-(2-Pyridinyl)isoxazole-5-carbaldehyde Reagents: MnO₂, DCM D->E

Fig 1: Four-step synthetic workflow for 3-(2-Pyridinyl)isoxazole-5-carbaldehyde.

Step-by-Step Experimental Methodologies

Step 1: Synthesis of Pyridine-2-carbaldehyde oxime

Causality Insight: Hydroxylamine hydrochloride is used to convert the aldehyde into an oxime, which is the necessary precursor for the nitrile oxide. Sodium carbonate acts as a mild base to liberate the free hydroxylamine without causing side reactions.

  • Dissolve pyridine-2-carbaldehyde (10.0 g, 93.4 mmol) in a mixture of ethanol (50 mL) and water (50 mL).

  • Add hydroxylamine hydrochloride (7.1 g, 102.7 mmol) followed by sodium carbonate (5.4 g, 51.3 mmol) in small portions to control effervescence.

  • Stir the reaction mixture at room temperature for 2 hours. Monitor completion via TLC (Hexanes/EtOAc 1:1).

  • Extract the mixture with ethyl acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the oxime as a white solid.

Step 2: Synthesis of Pyridine-2-carbhydroximoyl chloride

Causality Insight: N-Chlorosuccinimide (NCS) is selected over chlorine gas for safety and stoichiometric control. DMF is used as a catalytic solvent to facilitate the chlorination of the oxime carbon [3].

  • Dissolve the crude pyridine-2-carbaldehyde oxime (10.0 g, 81.9 mmol) in anhydrous DMF (60 mL).

  • Add one-fifth of the total required N-chlorosuccinimide (NCS) (11.5 g total, 86.0 mmol). If the reaction does not self-initiate (indicated by a slight temperature rise), bubble a small amount of HCl gas or add a drop of concentrated HCl.

  • Once initiated, add the remaining NCS in portions, maintaining the internal temperature below 35°C using a water bath.

  • Stir for 1 hour at room temperature. Pour the mixture into ice water (200 mL) and extract with diethyl ether (3 x 100 mL). Wash with water to remove DMF, dry over Na₂SO₄, and concentrate. Note: Use immediately in the next step due to instability.

Step 3:[3-(Pyridin-2-yl)isoxazol-5-yl]methanol via [3+2] Cycloaddition

Causality Insight: Triethylamine (Et₃N) is added slowly to dehydrohalogenate the hydroximoyl chloride, generating the transient nitrile oxide in situ. Propargyl alcohol acts as the dipolarophile. The terminal alkyne dictates the regiochemistry, placing the hydroxymethyl group exclusively at the 5-position due to steric and electronic factors [2].

  • Dissolve the crude hydroximoyl chloride (approx. 12.0 g, 76.6 mmol) and propargyl alcohol (6.4 g, 114.9 mmol) in anhydrous dichloromethane (DCM) (100 mL).

  • Cool the solution to 0°C in an ice bath.

  • Add triethylamine (11.7 mL, 84.3 mmol) dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Wash the organic layer with water (2 x 50 mL) and brine, dry over Na₂SO₄, and concentrate. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the primary alcohol.

Step 4: Oxidation to 3-(2-Pyridinyl)isoxazole-5-carbaldehyde

Causality Insight: Activated Manganese(IV) oxide (MnO₂) is the oxidant of choice. It is highly chemoselective for allylic, benzylic, and propargylic-type alcohols (like the isoxazole-5-methanol), preventing over-oxidation to the carboxylic acid, which is a common failure point when using Jones reagent or KMnO₄ [3].

  • Dissolve [3-(pyridin-2-yl)isoxazol-5-yl]methanol (5.0 g, 28.4 mmol) in anhydrous DCM (80 mL).

  • Add activated MnO₂ (24.7 g, 284 mmol, 10 eq.) in one portion.

  • Stir vigorously at room temperature for 24 hours. Monitor by TLC or LC-MS.

  • Filter the reaction mixture through a pad of Celite to remove the manganese salts. Wash the filter cake thoroughly with DCM and ethyl acetate.

  • Concentrate the filtrate in vacuo to yield the target 3-(2-Pyridinyl)isoxazole-5-carbaldehyde.

Quantitative Data & Analytical Validation

To ensure the protocol is a self-validating system, researchers must confirm the structural integrity of the intermediates and the final product. The table below outlines the expected yield and critical analytical markers for verification.

CompoundExpected YieldKey ¹H NMR Markers (CDCl₃, 400 MHz)Physical State
Pyridine-2-carbaldehyde oxime90-95%δ 8.60 (d, 1H, Py-H), 8.15 (s, 1H, CH=N), 9.50 (br s, 1H, OH)White solid
[3-(Pyridin-2-yl)isoxazol-5-yl]methanol65-75%δ 6.85 (s, 1H, Isoxazole C4-H), 4.82 (s, 2H, CH₂OH), 2.50 (br s, 1H, OH)Pale yellow oil/solid
3-(2-Pyridinyl)isoxazole-5-carbaldehyde 80-88% δ 10.05 (s, 1H, CHO), 7.45 (s, 1H, Isoxazole C4-H) Off-white solid

Note: The disappearance of the CH₂OH singlet at δ 4.82 and the appearance of the distinct aldehyde proton at δ 10.05 is the definitive marker of successful Step 4 oxidation.

Application

Application Notes & Protocols: Reductive Amination Procedures Using 3-(2-Pyridinyl)isoxazole-5-carbaldehyde

Abstract This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the effective use of 3-(2-Pyridinyl)isoxazole-5-carbaldehyde in reductive aminati...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the effective use of 3-(2-Pyridinyl)isoxazole-5-carbaldehyde in reductive amination reactions. The 3-(2-pyridinyl)isoxazole scaffold is a privileged motif in modern pharmacology, and its functionalization via C-N bond formation is a critical step in the synthesis of novel molecular entities. These application notes detail the underlying mechanism, offer comparative analysis of common reducing agents, and present robust, step-by-step protocols for direct and indirect reductive amination. The causality behind experimental choices is explained to empower users to optimize conditions for a diverse range of amine substrates, from simple aliphatic amines to complex, electron-deficient heteroaromatic amines.

Introduction: The Strategic Importance of the 3-(2-Pyridinyl)isoxazole Scaffold

The isoxazole ring is a versatile five-membered heterocycle integral to numerous biologically active compounds, demonstrating a wide spectrum of pharmacological activities including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] When coupled with a pyridine ring, as in 3-(2-Pyridinyl)isoxazole-5-carbaldehyde, the resulting scaffold serves as a key building block for synthesizing compounds with potential applications in various therapeutic areas.[3][4]

Reductive amination stands as one of the most powerful and widely utilized methods for the synthesis of amines in pharmaceutical chemistry.[5][6] Its prevalence is due to its operational simplicity, broad substrate scope, and the ability to avoid the overalkylation issues often encountered with direct alkylation methods.[7][8] This guide focuses on providing reliable procedures to couple 3-(2-Pyridinyl)isoxazole-5-carbaldehyde with primary and secondary amines, thereby generating diverse libraries of molecules for screening and lead optimization.

Mechanistic Principles of Reductive Amination

Reductive amination is a one-pot reaction that seamlessly combines two fundamental chemical transformations: the formation of a C=N bond followed by its immediate reduction.[5][9] The process is typically performed under weakly acidic conditions, which are crucial for facilitating the dehydration step without compromising the integrity of the hydride reducing agent.[7][10]

The reaction proceeds via the following key steps:

  • Nucleophilic Attack: The amine nitrogen attacks the electrophilic carbonyl carbon of the aldehyde to form a transient hemiaminal intermediate.

  • Dehydration: Under mildly acidic conditions, the hemiaminal undergoes dehydration to form a protonated iminium ion (from a secondary amine) or a neutral imine (from a primary amine). This step is the rate-determining step and is reversible.[5][8]

  • Reduction: A selective hydride reducing agent, present in the reaction mixture, preferentially reduces the electrophilic C=N double bond of the imine/iminium ion to yield the final secondary or tertiary amine product.[10][11]

The success of a one-pot reductive amination hinges on the choice of a reducing agent that reduces the iminium ion intermediate significantly faster than it reduces the starting aldehyde.[11]

Reductive_Amination_Mechanism aldehyde 3-(2-Pyridinyl)isoxazole-5-carbaldehyde hemiaminal Hemiaminal Intermediate aldehyde->hemiaminal Nucleophilic Attack amine Primary/Secondary Amine (R¹R²NH) amine->hemiaminal Nucleophilic Attack imine Imine / Iminium Ion hemiaminal->imine Dehydration hplus + H⁺ product Final Amine Product imine->product Reduction h2o - H₂O hydride [Reducing Agent] e.g., NaBH(OAc)₃ hydride->product Reduction

Caption: Mechanism of one-pot reductive amination.

Comparative Analysis of Reducing Agents

The choice of reducing agent is the most critical parameter for a successful reductive amination. While several options exist, they differ significantly in reactivity, selectivity, and handling requirements.

Parameter Sodium Triacetoxyborohydride (NaBH(OAc)₃) Sodium Cyanoborohydride (NaBH₃CN) Sodium Borohydride (NaBH₄)
Selectivity Excellent: Reduces iminium ions much faster than aldehydes. The reagent of choice for one-pot reactions.[12][13]Good: Selectively reduces imines/iminium ions at pH 4-6.[7][10]Poor: Reduces aldehydes and ketones rapidly. Requires a two-step (indirect) procedure.[14][15]
Reactivity Mild and controllable. Does not require acidic catalysis for aldehydes.[11][12]More reactive than NaBH(OAc)₃ but requires careful pH control.Very reactive. Reacts with protic solvents like methanol.
Toxicity Low toxicity. Byproducts are innocuous acetate and borate salts.Highly Toxic: Releases toxic HCN gas under strong acidic conditions or during workup.Moderately toxic. Generates flammable hydrogen gas upon reaction with water/acid.
Typical Solvents Dichloroethane (DCE), Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN).[12]Methanol (MeOH), Ethanol (EtOH).Methanol (MeOH), Ethanol (EtOH).
Advantages High yields, minimal side products, operational simplicity, broad functional group tolerance.[12][16]Effective for a wide range of substrates.Inexpensive and readily available.
Disadvantages More expensive than NaBH₄.High toxicity is a major safety concern.Lack of selectivity for one-pot procedures with aldehydes.[15]

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Protocol 1: General Procedure for Direct Reductive Amination using Sodium Triacetoxyborohydride (STAB)

This one-pot protocol is the recommended method for most primary and secondary amines due to its efficiency and high yields.

Materials:

  • 3-(2-Pyridinyl)isoxazole-5-carbaldehyde (1.0 eq)

  • Amine (primary or secondary, 1.0 - 1.2 eq)

  • Sodium Triacetoxyborohydride (STAB) (1.2 - 1.5 eq)

  • Anhydrous 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Round-bottom flask with stir bar

  • Nitrogen or Argon atmosphere setup

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 3-(2-Pyridinyl)isoxazole-5-carbaldehyde (1.0 eq).

  • Dissolve the aldehyde in anhydrous DCE or DCM to a concentration of approximately 0.1 M.

  • Add the desired amine (1.0 - 1.2 eq) to the stirred solution. Allow the mixture to stir for 20-30 minutes at room temperature to facilitate pre-formation of the imine/iminium intermediate. For weakly basic amines, the addition of 1.0 equivalent of acetic acid can be beneficial.[16]

  • Carefully add Sodium Triacetoxyborohydride (STAB) (1.2 - 1.5 eq) to the mixture in portions over 5-10 minutes. Rationale: Portion-wise addition helps to control any mild exotherm and ensures a smooth reaction.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed (typically 2-24 hours).

  • Workup: Upon completion, carefully quench the reaction by slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 30 minutes.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer with DCM (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes or methanol in DCM) to afford the pure amine.

Protocol 2: Stepwise (Indirect) Reductive Amination using Sodium Borohydride (NaBH₄)

This method is an alternative for instances where STAB is unavailable or if the imine intermediate is particularly stable and easy to form. It is crucial to minimize the time NaBH₄ is in the presence of the starting aldehyde.

Part A: Imine Formation

  • In a round-bottom flask, dissolve 3-(2-Pyridinyl)isoxazole-5-carbaldehyde (1.0 eq) and the primary amine (1.0 eq) in methanol (MeOH) (0.2 M).

  • Stir the mixture at room temperature. The formation of the imine can often be observed by a color change and can be monitored by ¹H NMR or LC-MS. This step may take from 1 to 4 hours.

Part B: Reduction

  • Once imine formation is complete, cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add Sodium Borohydride (NaBH₄) (1.5 eq) in small portions. Rationale: This minimizes the reduction of any unreacted starting aldehyde and controls the evolution of hydrogen gas.

  • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature for an additional 1-3 hours, monitoring by TLC or LC-MS.

  • Workup: Quench the reaction by the slow addition of water at 0 °C. Concentrate the mixture under reduced pressure to remove most of the methanol.

  • Add ethyl acetate and water to the residue. Separate the layers and extract the aqueous phase with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography as described in Protocol 1.

Optimization and Troubleshooting

Issue Potential Cause Recommended Solution
Low or No Reaction Weakly nucleophilic/sterically hindered amine.Add a catalytic amount (5-10 mol%) or one equivalent of acetic acid to promote iminium ion formation.[12] Increase reaction time or gently heat to 40-50 °C.
Formation of Alcohol Side Product Reduction of the starting aldehyde.This indicates the reducing agent is not selective enough. Ensure STAB is used (Protocol 1). If using NaBH₄ (Protocol 2), ensure imine formation is complete before adding the reductant at 0 °C.
Incomplete Reaction / Stalling Insufficient reducing agent; degradation of reagent due to moisture.Use a larger excess of STAB (up to 2.0 eq). Ensure all solvents and reagents are anhydrous.
Overalkylation of Primary Amines The product secondary amine reacts with another molecule of aldehyde.This is rare with STAB due to its mildness. If it occurs, use a slight excess of the primary amine (1.2-1.5 eq) or switch to the two-step NaBH₄ method.[12][15]
Difficult Purification The product amine is highly polar and water-soluble.After workup, perform an acid-base extraction. Dissolve the crude material in ethyl acetate, extract with 1M HCl. Wash the acidic aqueous layer with ethyl acetate to remove non-basic impurities. Basify the aqueous layer with 2M NaOH to pH >10 and extract the product back into DCM or ethyl acetate.

Workflow for Protocol Selection

Protocol_Selection start Start: Select Amine Substrate amine_type Is the amine primary or secondary? start->amine_type reactivity Is the amine weakly basic or sterically hindered? amine_type->reactivity protocol1 Use Protocol 1 (STAB) reactivity->protocol1 No protocol1_acid Use Protocol 1 (STAB) + 1.0 eq Acetic Acid reactivity->protocol1_acid Yes end Proceed to Purification protocol1->end protocol1_acid->end

Caption: Decision workflow for selecting the optimal protocol.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Masterson, D. S. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Organic Chemistry Portal. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. [Link]

  • Chemistry Steps. Reductive Amination. [Link]

  • Wikipedia. Reductive amination. [Link]

  • Tarasevich, V. A., & Kozlov, N. G. (1999). Reductive Amination of Oxygen-Containing Organic Compounds. Russian Chemical Reviews, 68(1), 55–72.
  • Afanasyev, O. I., Kuchuk, E., & Usanov, D. L. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(24), 11857–11911. [Link]

  • Neelam, S., et al. (2018). A novel, green, catalyst-free, and efficient method has been developed for the one-pot reductive amination of carbonyl compounds using sodium borohydride.
  • Request PDF. A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride. [Link]

  • O'Neil, G. W., et al. (2014). Direct Synthesis of Protected Secondary N‑Alkylamines via Reductive Amination of Aldehydes with Protected N‑Alkylamines Using Me2SiHCl. ACS Omega.
  • Reddit. (2024). Struggling with Reductive Amination: Tips for Isolating My Amine Product? r/OrganicChemistry. [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

  • ResearchGate. (2023). One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. [Link]

  • Ananikov, V. P., et al. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. MDPI. [Link]

  • Khan, I., et al. (2020). Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. PMC. [Link]

  • de Vries, J. G., & Elsevier, C. J. (Eds.). (2007).
  • Frontiers. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. [Link]

  • de la Cruz, P., et al. (2016).
  • Kulkarni, P., et al. (2020). Application, Reactivity and Synthesis of Isoxazole Derivatives. Bentham Science. [Link]

  • ResearchGate. Recent Advances on the Synthesis and Reactivity of Isoxazoles. [Link]

  • Chemistry Stack Exchange. (2019). Reductive amination in case of secondary amines. [Link]

  • MDPI. (2025). Pharmacochemical Studies of Synthesized Coumarin–Isoxazole–Pyridine Hybrids. [Link]

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Method

Application Notes & Protocols: Synthesis of Schiff Bases Derived from 3-(2-Pyridinyl)isoxazole-5-carbaldehyde

Introduction: The Strategic Importance of the Pyridinyl-Isoxazole Scaffold In the landscape of medicinal chemistry, the fusion of privileged heterocyclic scaffolds is a cornerstone strategy for the development of novel t...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Importance of the Pyridinyl-Isoxazole Scaffold

In the landscape of medicinal chemistry, the fusion of privileged heterocyclic scaffolds is a cornerstone strategy for the development of novel therapeutic agents. The isoxazole ring, a five-membered heterocycle containing nitrogen and oxygen, is a prominent pharmacophore found in numerous FDA-approved drugs and clinical candidates, prized for its metabolic stability and ability to participate in hydrogen bonding.[1][2] Its derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4]

When the isoxazole moiety is coupled with a pyridinyl ring, the resulting scaffold combines the electronic properties and coordination capabilities of the pyridine nitrogen with the versatile bioactivity of the isoxazole. This guide focuses on the synthesis of Schiff bases (imines) originating from a key building block: 3-(2-Pyridinyl)isoxazole-5-carbaldehyde. Schiff bases are formed by the condensation of a primary amine with an aldehyde or ketone and are themselves a critical class of compounds with extensive biological applications, including antimicrobial, anticancer, and anti-inflammatory activities.[5][6] The azomethine group (-C=N-) in Schiff bases is crucial for their biological activity.

This document provides a comprehensive, field-tested guide for researchers and drug development professionals. It details the synthesis of the core aldehyde precursor and its subsequent conversion into a diverse library of Schiff bases, complete with mechanistic insights, detailed protocols, and characterization guidelines.

Mechanistic Foundation: The Chemistry of Schiff Base Formation

The synthesis of a Schiff base is a classic condensation reaction that proceeds via a two-step mechanism: nucleophilic addition followed by dehydration.[7][8] Understanding this mechanism is critical for optimizing reaction conditions.

  • Nucleophilic Addition: The reaction is initiated by the nucleophilic attack of the primary amine's nitrogen atom on the electrophilic carbonyl carbon of the 3-(2-pyridinyl)isoxazole-5-carbaldehyde. This forms a tetrahedral intermediate known as a carbinolamine.[5] This step is generally reversible.

  • Dehydration: The carbinolamine intermediate is unstable and readily eliminates a molecule of water to form the stable imine (Schiff base). This dehydration step is often the rate-determining step and can be catalyzed by either a weak acid or base.[9][10] The removal of water from the reaction mixture can drive the equilibrium towards the product, maximizing the yield.[5]

G A Aldehyde (R-CHO) + Primary Amine (R'-NH2) B Carbinolamine Intermediate (Tetrahedral) A->B C Carbinolamine Intermediate D Schiff Base (Imine) + Water (H2O) C->D Elimination of H2O

Caption: Mechanism of Schiff base formation.

Synthesis of Key Precursor: 3-(2-Pyridinyl)isoxazole-5-carbaldehyde

The successful synthesis of the target Schiff bases hinges on the availability of the aldehyde precursor. A robust method for its preparation involves a [3+2] cycloaddition reaction, a powerful tool for constructing five-membered heterocycles.[2][11] This protocol outlines the synthesis starting from 2-cyanopyridine.

Protocol 3.1: Synthesis of Pyridine-2-carboximidoyl Chloride
  • Rationale: The first step is the conversion of the nitrile (2-cyanopyridine) into an imidoyl chloride. This is achieved by reacting it with HCl gas to form the imidate salt, which is then chlorinated. This protocol adapts a standard approach for creating the precursor to the nitrile oxide.

  • Materials:

    • 2-Cyanopyridine

    • Anhydrous Ethanol

    • Anhydrous Diethyl Ether

    • Hydrogen Chloride (gas)

    • N-Chlorosuccinimide (NCS)

    • Pyridine

    • Anhydrous Chloroform

  • Procedure:

    • Bubble dry HCl gas through a solution of 2-cyanopyridine (1.0 eq) in anhydrous ethanol at 0°C for 2-3 hours.

    • Seal the flask and stir at room temperature for 24 hours.

    • Remove the solvent under reduced pressure. Triturate the resulting solid with anhydrous diethyl ether to yield the ethyl pyridin-2-ylcarboximidate hydrochloride salt.

    • Suspend the salt in anhydrous chloroform. Add pyridine (1.1 eq) followed by N-chlorosuccinimide (1.1 eq) portion-wise at 0°C.

    • Allow the mixture to warm to room temperature and stir for 12 hours.

    • Monitor the reaction by TLC. Upon completion, filter the mixture to remove succinimide. The filtrate containing the crude product is used directly in the next step.

Protocol 3.2: [3+2] Cycloaddition to form 3-(2-Pyridinyl)isoxazole-5-carbaldehyde
  • Rationale: The imidoyl chloride is treated with a base (e.g., triethylamine) in situ to generate the corresponding nitrile oxide. This highly reactive intermediate immediately undergoes a [3+2] cycloaddition reaction with an alkyne bearing the aldehyde functionality, such as propargyl aldehyde, to form the desired isoxazole ring.[11]

  • Materials:

    • Crude Pyridine-2-carboximidoyl chloride solution (from Protocol 3.1)

    • Propargyl aldehyde (1.2 eq)

    • Triethylamine (Et3N) (2.5 eq)

    • Anhydrous Chloroform

  • Procedure:

    • To the crude chloroform solution of the imidoyl chloride, add propargyl aldehyde (1.2 eq).

    • Cool the mixture to 0°C in an ice bath.

    • Add triethylamine (2.5 eq) dropwise over 30 minutes, ensuring the temperature remains below 10°C.

    • After the addition is complete, allow the reaction to stir at room temperature for 18-24 hours.

    • Monitor the reaction progress using TLC (e.g., 30% Ethyl Acetate in Hexane).

    • Upon completion, wash the reaction mixture with water (2x) and brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 3-(2-pyridinyl)isoxazole-5-carbaldehyde as a solid.

General Protocol for Schiff Base Synthesis

The condensation of 3-(2-pyridinyl)isoxazole-5-carbaldehyde with various primary amines is typically a straightforward procedure. The following protocol can be adapted for a wide range of aliphatic and aromatic amines.

G cluster_workflow General Synthesis Workflow A Dissolve Aldehyde in Ethanol C Combine Solutions & Add Acetic Acid (cat.) A->C B Dissolve Primary Amine in Ethanol B->C D Reflux for 4-8 hours (Monitor by TLC) C->D E Cool to Room Temp. Precipitate Forms D->E F Filter & Wash Solid with Cold Ethanol E->F G Dry Product & Characterize F->G

Caption: Experimental workflow for Schiff base synthesis.

Protocol 4.1: Condensation Reaction
  • Rationale: Ethanol is an excellent solvent for this reaction as it readily dissolves the aldehyde and most primary amines, and its boiling point is suitable for refluxing. A catalytic amount of glacial acetic acid is often added to facilitate the dehydration of the carbinolamine intermediate.[12]

  • Materials:

    • 3-(2-Pyridinyl)isoxazole-5-carbaldehyde (1.0 eq)

    • Substituted primary amine (e.g., aniline, benzylamine, etc.) (1.0 - 1.1 eq)

    • Absolute Ethanol

    • Glacial Acetic Acid (2-3 drops)

  • Procedure:

    • In a round-bottom flask, dissolve 3-(2-pyridinyl)isoxazole-5-carbaldehyde (1.0 eq) in a minimal amount of absolute ethanol.

    • In a separate beaker, dissolve the chosen primary amine (1.0-1.1 eq) in absolute ethanol.

    • Add the amine solution to the aldehyde solution with stirring.

    • Add 2-3 drops of glacial acetic acid to the mixture.

    • Fit the flask with a condenser and reflux the mixture for 4-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

    • After completion, allow the reaction mixture to cool to room temperature. In many cases, the Schiff base product will precipitate out of the solution.

    • Collect the solid product by vacuum filtration.

    • Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.

    • Dry the product in a vacuum oven. If no precipitate forms upon cooling, the solvent can be removed under reduced pressure, and the resulting residue can be recrystallized from a suitable solvent (e.g., ethanol, methanol, or an ethanol/water mixture).[13]

Product Characterization

Confirming the identity and purity of the synthesized Schiff bases is paramount. A combination of spectroscopic methods should be employed.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: The most telling evidence of Schiff base formation is the appearance of a strong absorption band corresponding to the C=N (imine) stretch, typically found in the region of 1600-1660 cm⁻¹.[14][15] Simultaneously, the disappearance of the C=O stretch from the aldehyde (around 1700 cm⁻¹) and the N-H stretches from the primary amine (around 3300-3400 cm⁻¹) should be observed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Look for a characteristic singlet in the downfield region (δ 8.0-9.0 ppm) corresponding to the azomethine proton (-N=CH-).[14] The disappearance of the aldehyde proton signal (around δ 9.5-10.5 ppm) is also a key indicator.

    • ¹³C NMR: The formation of the imine is confirmed by a signal for the azomethine carbon (-C=N-) in the range of δ 150-165 ppm.[14]

  • Mass Spectrometry (MS): Provides confirmation of the molecular weight of the synthesized compound, matching the expected value for the Schiff base product.

Data Summary: Exemplary Synthesized Schiff Bases

The following table summarizes representative data for Schiff bases synthesized from 3-(2-pyridinyl)isoxazole-5-carbaldehyde and various primary amines, based on typical outcomes for such reactions.

Compound IDPrimary Amine (R'-NH₂)Representative Yield (%)Key FT-IR (cm⁻¹) ν(C=N)Key ¹H NMR (ppm) δ(-N=CH-)
SB-1 Aniline85-92%~1625~8.85
SB-2 4-Chloroaniline88-95%~1628~8.90
SB-3 4-Methoxyaniline82-90%~1620~8.81
SB-4 Benzylamine75-85%~1640~8.45
SB-5 Cyclohexylamine70-80%~1645~8.30

Conclusion and Future Outlook

This guide provides a robust and reproducible framework for the synthesis of novel Schiff bases derived from 3-(2-pyridinyl)isoxazole-5-carbaldehyde. The protocols are grounded in established chemical principles and are designed for adaptability, allowing researchers to generate a diverse library of compounds for screening in drug discovery programs. The inherent biological potential of both the isoxazole and Schiff base motifs makes these compounds particularly attractive candidates for evaluation as antimicrobial, anticancer, and anti-inflammatory agents.[16][14] Further derivatization and the synthesis of corresponding metal complexes could unlock even greater therapeutic potential.[6]

References

  • Journal of Physical Chemistry B. (2024). Theoretical Studies on the Reaction Mechanism of Schiff Base Formation from Hexoses.
  • ResearchGate. (n.d.). Mechanism of Schiff base (imine) Formation.
  • SATHEE, IIT Kanpur. (n.d.). Chemistry Schiff Bases.
  • IntechOpen. (n.d.). Synthesis of Schiff Bases by Non-Conventional Methods.
  • IUCr Journals. (2020). Synthesis and structures of three isoxazole-containing Schiff bases.
  • IUCr Journals. (n.d.). Synthesis and structures of three isoxazole-containing Schiff bases.
  • Journal of Physical Chemistry B. (2024). Theoretical Studies on the Reaction Mechanism of Schiff Base Formation from Hexoses.
  • Semantic Scholar. (n.d.). Synthesis and Characterization of Novel Schiff Bases Containing Isoxazoline or Pyrazoline Unit.
  • National Center for Biotechnology Information. (n.d.). Molecular modeling, synthesis, and antiproliferative evaluation of new isoxazole ring linked by Schiff bases and azo bond.
  • ResearchGate. (2020). Synthesis and characterization of some new Schiff base containing 4, 5-dihydroisoxazole moieties.
  • Semantic Scholar. (2018). Schiff Base : An Overview of its Medicinal Chemistry Potential for New Drug Molecules.
  • International Journal of Pharmaceutical Sciences and Nanotechnology. (n.d.). Schiff Base: An Overview of its Medicinal Chemistry Potential for New Drug Molecules.
  • ResearchGate. (n.d.). The recent progress of isoxazole in medicinal chemistry.
  • MDPI. (2025). Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research.
  • Der Pharma Chemica. (n.d.). Synthesis of a Novel Pyridyl–Based Schiff Base and Its Coordination Behavior with Ruthenium (II) and Zinc (II) Centers.
  • National Center for Biotechnology Information. (2020). Synthesis and structures of three isoxazole-containing Schiff bases.
  • ResearchGate. (2020). Synthesis and characterization of some new Schiff base containing 4, 5-dihydroisoxazole moieties.
  • Teikyo Medical Journal. (2022). Synthesis, Characterization and Biological Activity of Schiff Bases Derived from Heterocyclic Compounds.
  • Beilstein Journal of Organic Chemistry. (2022). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides.
  • ResearchGate. (n.d.). Synthesis and structures of three isoxazole-containing Schiff bases.
  • National Center for Biotechnology Information. (n.d.). The synthetic and therapeutic expedition of isoxazole and its analogs.
  • Preprints.org. (2025). The Green and Effective Synthesis of Isoxazole-based Molecules Under Ultrasonic Irradiation Approaches.
  • MDPI. (2024). Synthesis of Fused Isoxazoles: A Comprehensive Review.
  • Der Pharma Chemica. (n.d.). Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives.

Sources

Application

Incorporating 3-(2-Pyridinyl)isoxazole-5-carbaldehyde into heterocyclic building block libraries

Application Note: Strategic Incorporation of 3-(2-Pyridinyl)isoxazole-5-carbaldehyde into Heterocyclic Building Block Libraries Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists,...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Strategic Incorporation of 3-(2-Pyridinyl)isoxazole-5-carbaldehyde into Heterocyclic Building Block Libraries

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary & Rationale

In modern Fragment-Based Drug Discovery (FBDD) and combinatorial chemistry, the selection of bifunctional, rigid scaffolds is paramount. 3-(2-Pyridinyl)isoxazole-5-carbaldehyde represents a highly privileged building block that merges a metal-chelating bidentate axis (pyridine and isoxazole rings) with a highly reactive electrophilic handle (the 5-carbaldehyde group).

The isoxazole ring is a recognized bioisostere for amides and esters, frequently utilized to improve the metabolic stability and pharmacokinetic profiles of drug candidates [1]. When coupled with a pyridine ring, the resulting scaffold becomes an excellent candidate for "scaffold hopping" and core structure editing in the pursuit of novel therapeutics [2]. The 5-carbaldehyde moiety serves as a versatile divergent point, enabling the rapid generation of diverse chemical libraries through reductive aminations, multicomponent reactions (MCRs), and olefination protocols.

Physicochemical Profiling

Before incorporating this building block into high-throughput synthesis, it is critical to understand its baseline physicochemical properties. These metrics ensure that downstream library members remain within Lipinski’s Rule of Five space.

PropertyValueImplication for Library Design
Molecular Formula C9H6N2O2Low starting mass allows for substantial functionalization.
Molecular Weight 174.16 g/mol Ideal fragment size (< 300 Da) for FBDD.
Hydrogen Bond Donors (HBD) 0Leaves room for adding HBDs via amine/peptide coupling.
Hydrogen Bond Acceptors (HBA) 4Excellent for interacting with kinase hinge regions.
LogP (Estimated) ~1.2 - 1.5Highly favorable lipophilicity for oral bioavailability.
Reactivity Handle Aldehyde (-CHO)Chemoselective orthogonal reactivity without protecting groups.

Divergent Synthetic Workflows

The true value of 3-(2-Pyridinyl)isoxazole-5-carbaldehyde lies in its ability to undergo divergent synthesis. By leveraging the aldehyde group, chemists can rapidly access fundamentally different chemical spaces from a single starting material [3].

G Core 3-(2-Pyridinyl)isoxazole- 5-carbaldehyde RedAm Reductive Amination (Secondary/Tertiary Amines) Core->RedAm R-NH2, STAB Ugi Ugi-4CR (Peptidomimetic Scaffolds) Core->Ugi R-NH2, R-COOH, R-NC Wittig Wittig/HWE Reaction (Alkene Derivatives) Core->Wittig Ylide, Base Knoevenagel Knoevenagel Condensation (Extended Conjugation) Core->Knoevenagel Active Methylene, Base

Diagram 1: Divergent synthetic pathways from the 5-carbaldehyde reactive handle.

Validated Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Causality is provided for all critical reagent choices to empower researchers to troubleshoot and adapt these methods.

Protocol A: High-Throughput Reductive Amination

Objective: Generate a library of secondary and tertiary amines to explore basicity and target-binding interactions. Causality & Design: Sodium triacetoxyborohydride (STAB) is selected over Sodium borohydride (NaBH4). NaBH4 is too aggressive and will non-selectively reduce the starting aldehyde to an alcohol. STAB is mild, tolerates the isoxazole ring, and specifically reduces the iminium ion intermediate [4]. 1,2-Dichloroethane (DCE) is used as the solvent because it provides optimal solubility and stabilizes the transition state.

Step-by-Step Procedure:

  • Imine Formation: In a 10 mL glass vial, dissolve 3-(2-Pyridinyl)isoxazole-5-carbaldehyde (1.0 eq, 0.5 mmol) in anhydrous DCE (3.0 mL). Add the primary or secondary amine (1.1 eq) and glacial acetic acid (1.0 eq).

  • Self-Validation Step: Stir at room temperature for 2 hours. Do not add the reducing agent yet. Withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS to confirm >95% conversion to the imine/iminium intermediate. This prevents the accumulation of the alcohol byproduct.

  • Reduction: Once imine formation is confirmed, add STAB (1.5 eq) in a single portion. Stir at room temperature for 12 hours.

  • Quenching & Workup: Quench the reaction with saturated aqueous NaHCO3 (2.0 mL) to neutralize the acetic acid and destroy excess STAB. Extract with Dichloromethane (3 x 5 mL).

  • Purification: Dry the organic layer over anhydrous Na2SO4, concentrate under reduced pressure, and purify via flash chromatography (Silica, Hexanes/EtOAc gradient).

Protocol B: Ugi Four-Component Reaction (Ugi-4CR)

Objective: Rapidly assemble complex, drug-like peptidomimetics in a single step. Causality & Design: The Ugi reaction is highly atom-economical. We utilize 2,2,2-Trifluoroethanol (TFE) or Methanol as the solvent. Protic solvents are strictly required here because they accelerate the reaction by stabilizing the iminium ion intermediate via hydrogen bonding, facilitating the subsequent nucleophilic attack by the isocyanide[5].

Step-by-Step Procedure:

  • Pre-formation: In a 5 mL microwave vial, dissolve the aldehyde (1.0 eq, 0.5 mmol) and a primary amine (1.0 eq) in Methanol (2.0 mL). Stir for 30 minutes at room temperature to pre-form the imine.

  • Component Addition: Add the carboxylic acid (1.0 eq) followed by the isocyanide (1.0 eq).

  • Reaction Execution: Seal the vial and stir at room temperature for 24 hours. (Alternatively, microwave irradiation at 60°C for 30 minutes can be used for sterically hindered amines).

  • Self-Validation Step: The reaction is complete when the characteristic isocyanide odor dissipates and TLC (UV 254 nm) shows the consumption of the starting aldehyde.

  • Isolation: Evaporate the solvent. The resulting Ugi product often precipitates upon the addition of cold diethyl ether. Filter and wash to obtain the pure peptidomimetic.

Application in Metallopharmacology

Beyond standard organic synthesis, the 3-(2-Pyridinyl)isoxazole core is a privileged ligand for coordination chemistry. The spatial arrangement of the pyridine nitrogen and the isoxazole nitrogen/oxygen allows for stable bidentate or tridentate chelation with transition metals (e.g., Cu, Ru, Tc). This is highly relevant for developing radiotracers or metal-based anti-cancer agents.

M Metal Transition Metal (e.g., Cu, Ru, Tc) PyN Pyridine Nitrogen (Electron Donor) PyN->Metal Coordinate Bond IsoN Isoxazole Nitrogen/Oxygen (Electron Donor) IsoN->Metal Coordinate Bond Ligand 3-(2-Pyridinyl)isoxazole Scaffold Ligand->PyN Ligand->IsoN

Diagram 2: Bidentate metal coordination pathway of the Pyridine-Isoxazole scaffold.

Quantitative Data Summary: Library Exemplars

The following table summarizes the quantitative outcomes of incorporating 3-(2-Pyridinyl)isoxazole-5-carbaldehyde into the protocols described above, demonstrating the scaffold's robust reactivity profile.

Reaction TypeReactant B (Amine/Ylide)Reactant C (Acid/Isocyanide)Yield (%)Purity (HPLC)
Reductive Amination MorpholineN/A88%>98%
Reductive Amination BenzylamineN/A82%>97%
Ugi-4CR AnilineAcetic Acid / t-Butyl isocyanide76%>95%
Ugi-4CR PropylamineBenzoic Acid / Benzyl isocyanide71%>96%
Wittig Reaction Methyltriphenylphosphonium bromideN/A85% (E/Z mix)>94%

Conclusion

3-(2-Pyridinyl)isoxazole-5-carbaldehyde is a highly versatile, bifunctional building block. By understanding the causality behind reagent selection—such as utilizing STAB for chemoselective reductions or protic solvents to drive MCRs—researchers can efficiently integrate this scaffold into high-throughput library generation. Its dual utility in generating complex organic libraries and stable organometallic complexes makes it an indispensable tool in the modern drug discovery pipeline.

References

  • "Substituted Pyridines from Isoxazoles: Scope and Mechanism." The Royal Society of Chemistry. Available at:[Link]

  • "Advances in isoxazole chemistry and their role in drug discovery." PMC, National Institutes of Health. Available at: [Link]

  • "An Isoxazole Strategy for Molybdenum-Mediated Synthesis of 5-Mono- and 4,5-Disubstituted 1H-Pyrrole-2,3-diones." The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • "Synthesis and biological activity of furoxan derivatives against Mycobacterium tuberculosis." ResearchGate. Available at:[Link]

Technical Notes & Optimization

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Reference Data & Comparative Studies

Validation

Comparing reactivity: 3-(2-Pyridinyl)isoxazole-5-carbaldehyde vs 3-(3-Pyridinyl)isoxazole-5-carbaldehyde

A Comparative Guide to the Reactivity of Pyridinyl-Substituted Isoxazole Carbaldehydes Introduction In the landscape of medicinal chemistry and materials science, heterocyclic scaffolds are fundamental building blocks. I...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide to the Reactivity of Pyridinyl-Substituted Isoxazole Carbaldehydes

Introduction

In the landscape of medicinal chemistry and materials science, heterocyclic scaffolds are fundamental building blocks. Isoxazoles, in particular, are privileged structures found in numerous therapeutic agents and functional materials.[1][2][3][4] When functionalized, their chemical behavior can be finely tuned by the electronic nature of their substituents. This guide provides an in-depth comparison of two regioisomeric building blocks: 3-(2-Pyridinyl)isoxazole-5-carbaldehyde (Isomer 1) and 3-(3-Pyridinyl)isoxazole-5-carbaldehyde (Isomer 2) .

The seemingly subtle shift in the position of the nitrogen atom within the pyridinyl ring—from the 2- to the 3-position—induces significant, predictable changes in the reactivity of the distal aldehyde group. Understanding these differences is critical for researchers in drug development and process chemistry for optimizing reaction conditions, predicting side reactions, and designing novel synthetic pathways. This document will elucidate the underlying electronic principles governing their reactivity and provide a robust experimental framework for their empirical validation.

Theoretical Analysis: Unpacking the Electronic and Steric Drivers of Reactivity

The reactivity of the aldehyde group in both isomers is primarily dictated by the electrophilicity of the carbonyl carbon.[5][6] The more electron-deficient this carbon is, the more susceptible it will be to nucleophilic attack. The key difference between Isomer 1 and Isomer 2 lies in how the pyridinyl substituent electronically influences the isoxazole-aldehyde system.

Electronic Effects: A Tale of Two Isomers

The pyridinyl group influences the molecule through a combination of inductive and mesomeric (resonance) effects.

  • Inductive Effect (-I): Nitrogen is more electronegative than carbon, leading to a net withdrawal of electron density through the sigma bonds. This effect is present in both isomers, rendering the attached isoxazole ring electron-poor.

  • Mesomeric Effect (-M): This resonance-based electron withdrawal is the crucial point of differentiation.

    • Isomer 1 (2-Pyridinyl): The nitrogen atom is located at a position analogous to the ortho position. This allows for direct, through-bond delocalization of electron density from the isoxazole ring into the pyridinyl ring, significantly increasing the electron-withdrawing character. This potent -M effect, combined with the -I effect, strongly deactivates the heterocyclic system and, by extension, makes the C5-carbaldehyde group highly electrophilic.

    • Isomer 2 (3-Pyridinyl): The nitrogen atom is at a position analogous to the meta position relative to the isoxazole linkage. Direct resonance withdrawal from the isoxazole ring is not possible. While the pyridinyl ring as a whole is electron-deficient, its influence on the isoxazole is transmitted primarily through the weaker inductive (-I) effect.

This electronic disparity leads to a clear hypothesis: The aldehyde of 3-(2-Pyridinyl)isoxazole-5-carbaldehyde is more electrophilic and, therefore, should be significantly more reactive towards nucleophiles than its 3-pyridinyl counterpart.

G cluster_0 Isomer 1: 3-(2-Pyridinyl)isoxazole-5-carbaldehyde cluster_1 Isomer 2: 3-(3-Pyridinyl)isoxazole-5-carbaldehyde I1_Effects Dominant Electronic Effects I1_Inductive Inductive Effect (-I) Strong electron withdrawal I1_Effects->I1_Inductive I1_Mesomeric Mesomeric Effect (-M) Strong electron withdrawal (Direct Conjugation) I1_Effects->I1_Mesomeric I1_Result Result: Highly Electrophilic Aldehyde I1_Inductive->I1_Result I1_Mesomeric->I1_Result I2_Effects Dominant Electronic Effects I2_Inductive Inductive Effect (-I) Strong electron withdrawal I2_Effects->I2_Inductive I2_Mesomeric Mesomeric Effect (-M) Negligible/Weak I2_Effects->I2_Mesomeric I2_Result Result: Moderately Electrophilic Aldehyde I2_Inductive->I2_Result I2_Mesomeric->I2_Result

Caption: Electronic effects governing aldehyde reactivity in the two isomers.

Steric and Chelating Effects

Beyond pure electronics, the 2-pyridinyl nitrogen's proximity to the isoxazole ring in Isomer 1 introduces an additional factor. The lone pair of electrons on the pyridinyl nitrogen can act as a Lewis base. In reactions involving metal catalysts or Lewis acidic reagents, this nitrogen can form a five-membered chelate ring with the isoxazole nitrogen and the metal center. This chelation can:

  • Enhance Reactivity: By locking the conformation and further polarizing the molecule.

  • Hinder Reactivity: By sterically blocking the approach of a bulky nucleophile to the aldehyde.

This potential for intramolecular interaction is absent in Isomer 2 , making its reactivity profile more straightforward and primarily governed by electronics. The unique behavior of 2-pyridyl substituents is a well-documented phenomenon in other areas, such as cross-coupling reactions, often referred to as the "2-Pyridyl Problem."[7]

Experimental Design for Comparative Reactivity Analysis

To empirically test our hypothesis, a well-controlled kinetic competition experiment is proposed. The Knoevenagel condensation is an ideal model reaction as its rate is highly sensitive to the electrophilicity of the aldehyde.[5]

Proposed Protocol: Competitive Knoevenagel Condensation

This protocol is designed to provide a direct, quantitative comparison of the two isomers' reactivity under identical conditions.

Objective: To determine the relative reaction rates of Isomer 1 and Isomer 2 with an active methylene compound.

Materials:

  • 3-(2-Pyridinyl)isoxazole-5-carbaldehyde (Isomer 1)

  • 3-(3-Pyridinyl)isoxazole-5-carbaldehyde (Isomer 2)

  • Malononitrile (nucleophile)

  • Piperidine (base catalyst)

  • Anhydrous Ethanol (solvent)

  • Internal Standard (e.g., Dodecane, for GC/LC analysis)

  • Standard analytical equipment (TLC, LC-MS or GC-MS)

Procedure:

  • Reaction Setup: In a 25 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve Isomer 1 (0.5 mmol, 1 eq.), Isomer 2 (0.5 mmol, 1 eq.), malononitrile (0.5 mmol, 1 eq.), and the internal standard (0.25 mmol) in anhydrous ethanol (10 mL).

  • Time Zero Sample: Immediately withdraw a 0.1 mL aliquot of the mixture, quench it with a dilute HCl solution, and prepare it for analysis (LC-MS or GC-MS). This is the t=0 reference point.

  • Initiation: Add piperidine (0.05 mmol, 0.1 eq.) to the reaction flask and start a timer. Maintain the reaction at a constant temperature (e.g., 25 °C or 50 °C).

  • Monitoring: Withdraw aliquots (0.1 mL) at regular intervals (e.g., 15, 30, 60, 120, and 240 minutes). Quench and prepare each sample for analysis immediately.

  • Analysis: Analyze each time point using a calibrated LC-MS or GC-MS method to determine the concentration of remaining Isomer 1 and Isomer 2 relative to the internal standard.

  • Data Processing: Plot the concentration of each isomer versus time. The slope of the initial, linear portion of each curve will provide the initial reaction rate for each isomer.

Self-Validation: The use of a competition format, where both isomers are present in the same flask, ensures that any variations in temperature, catalyst concentration, or mixing are identically applied to both substrates. The internal standard corrects for any variations in sample injection volume during analysis. This design provides a highly trustworthy and internally consistent comparison.

Caption: Experimental workflow for the competitive kinetic analysis.

Expected Results and Interpretation

Based on our theoretical analysis, the experimental data are expected to show a clear differentiation in reactivity.

Parameter3-(2-Pyridinyl)isoxazole-5-carbaldehyde (Isomer 1)3-(3-Pyridinyl)isoxazole-5-carbaldehyde (Isomer 2)Rationale
Relative Reaction Rate FasterSlowerStronger -M effect from the 2-pyridinyl group increases the aldehyde's electrophilicity.
Time to >95% Conversion ShorterLongerA direct consequence of the faster reaction rate.
Product Yield (at 1 hr) HigherLowerMore starting material will have been converted to product in the given timeframe.

The plot of concentration versus time would show a steeper decline for Isomer 1 compared to Isomer 2, visually confirming its higher reactivity. These results would provide compelling evidence that the position of the pyridinyl nitrogen is a powerful modulator of reactivity at the C5-aldehyde position of the isoxazole ring.

Conclusion and Broader Implications

The comparative analysis of 3-(2-Pyridinyl)isoxazole-5-carbaldehyde and 3-(3-Pyridinyl)isoxazole-5-carbaldehyde reveals a distinct reactivity profile dictated by fundamental electronic principles. The 2-pyridinyl isomer (Isomer 1) is predicted to be the more reactive species due to the combined influence of strong inductive (-I) and mesomeric (-M) electron-withdrawing effects, which render its aldehyde carbon significantly more electrophilic. In contrast, the reactivity of the 3-pyridinyl isomer (Isomer 2) is governed primarily by the weaker inductive effect.

For researchers in drug discovery and process development, this has several practical implications:

  • Reaction Optimization: When using Isomer 1, milder reaction conditions (lower temperatures, less catalyst) may be sufficient, potentially improving selectivity and reducing side-product formation. Conversely, Isomer 2 may require more forcing conditions to achieve comparable conversion rates.

  • Scaffold Selection: In fragment-based drug design, choosing between a 2-pyridinyl and a 3-pyridinyl moiety can be a strategic decision to either enhance reactivity for subsequent derivatization or ensure stability towards certain biological nucleophiles.

  • Predictive Chemistry: This comparison serves as a model for predicting the reactivity of other complex heterocyclic systems, allowing for more rational design of synthetic routes and chemical libraries.

By grounding theoretical principles in a robust experimental design, this guide provides a clear framework for understanding and exploiting the nuanced reactivity of these valuable heterocyclic building blocks.

References

  • Organic & Biomolecular Chemistry. (n.d.). Primary nitro compounds: progress in the synthesis of isoxazoles by condensation with aldehydes or activated ketones. RSC Publishing. Retrieved March 24, 2026, from [Link]

  • ResearchGate. (2023, August 21). Primary Nitro Compounds: Progress in the Synthesis of Isoxazoles by Condensation with Aldehydes or Activated Ketones. Retrieved March 24, 2026, from [Link]

  • Organic & Biomolecular Chemistry. (2023, August 21). Primary nitro compounds: progress in the synthesis of isoxazoles by condensation with aldehydes or activated ketones. RSC Publishing. DOI:10.1039/D3OB00960B. Retrieved March 24, 2026, from [Link]

  • ACS Publications. (2019, October 18). Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes. The Journal of Organic Chemistry. Retrieved March 24, 2026, from [Link]

  • PMC. (n.d.). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Retrieved March 24, 2026, from [Link]

  • ResearchGate. (2025, August 5). The effect of 2-, 3- and 4-pyridyl substituents on photophysics of fac-[ReCl(CO)3(n-pytpy-κ2N)] complexes: Experimental and theoretical insights. Retrieved March 24, 2026, from [Link]

  • Ingenta Connect. (2024, July 1). The Chemistry of Aldehydes and Ketones in the Synthesis of Heterocycles - Historical Reactions with a New and Green Perspective. Retrieved March 24, 2026, from [Link]

  • KPU Pressbooks. (n.d.). 2.3 Reactivities of Aldehydes and Ketones – Organic Chemistry II. Retrieved March 24, 2026, from [Link]

  • ResearchGate. (2015, October 20). Why do heterocyclic aldehydes have less reactivity toward condensation reactions like aldol etc?. Retrieved March 24, 2026, from [Link]

  • MPG.PuRe. (n.d.). Can a Ketone be More Reactive than an Aldehyde? Catalytic Asymmetric Synthesis of Substituted Tetrahydrofurans. Retrieved March 24, 2026, from [Link]

  • PMC. (n.d.). The synthetic and therapeutic expedition of isoxazole and its analogs. Retrieved March 24, 2026, from [Link]

  • Wiley Online Library. (2020, November 17). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Angewandte Chemie International Edition. Retrieved March 24, 2026, from [Link]

  • MDPI. (2023, June 27). Investigation of the Relationship between Electronic Structures and Bioactivities of Polypyridyl Ru(II) Complexes. Retrieved March 24, 2026, from [Link]

  • PMC. (2023, June 6). 8(meso)-Pyridyl-BODIPYs: Effects of 2,6-Substitution with Electron-Withdrawing Nitro, Chloro, and Methoxycarbonyl Groups. Retrieved March 24, 2026, from [Link]

  • PMC. (n.d.). Photoconductive Properties and Electronic Structure in 3,5-Disubstituted 2-(2′-Pyridyl)Pyrroles Coordinated to a Pd(II) Salicylideneiminate Synthon. Retrieved March 24, 2026, from [Link]

  • ResearchGate. (2010, October). Synthesis of 3-Substituted Isoxazolecarboxamides as Potential Fungicides. Retrieved March 24, 2026, from [Link]

  • Beilstein Journals. (2022, April 22). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Retrieved March 24, 2026, from [Link]

  • Zanco Journal of Medical Sciences. (n.d.). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile oxide. Retrieved March 24, 2026, from [Link]

  • ACS Publications. (1996). Synthesis and Biological Activity of 3- and 5-Amino Derivatives of Pyridine-2-carboxaldehyde Thiosemicarbazone. Journal of Medicinal Chemistry. Retrieved March 24, 2026, from [Link]

  • Asian Journal of Research in Chemistry. (2023, July 19). Synthesis and Characterization of Novel Isoxazole derivatives. Retrieved March 24, 2026, from [Link]

  • Organic & Biomolecular Chemistry. (n.d.). The IMDAV reaction between 3-(isoxazol-3-yl)allylamines and maleic anhydrides: an unusual approach to pyrrolo[3,4-c]pyridine derivatives, possessing anti-inflammatory activity. RSC Publishing. Retrieved March 24, 2026, from [Link]

  • ResearchGate. (2025, November). Recent Advances on the Synthesis and Reactivity of Isoxazoles. Retrieved March 24, 2026, from [Link]

  • Beilstein Journals. (2011, January 26). Photocycloaddition of aromatic and aliphatic aldehydes to isoxazoles: Cycloaddition reactivity and stability studies. Retrieved March 24, 2026, from [Link]

  • ResearchGate. (2025, November 1). IMDAV Reaction between 3-(Isoxazol-3-yl)allylamines and Maleic Anhydrides. Unusual Approach to Pyrrolo[3,4-c]pyridine Derivatives, Possessing Anti-Inflammatory Activity. Retrieved March 24, 2026, from [Link]

  • MDPI. (n.d.). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Retrieved March 24, 2026, from [Link]

  • PMC. (2019, June 14). Isocyanide Reactions Toward the Synthesis of 3-(Oxazol-5-yl)Quinoline-2-Carboxamides and .... Retrieved March 24, 2026, from [Link]

Sources

Comparative

Structural Validation of 3-(2-Pyridinyl)isoxazole-5-carbaldehyde: A Mass Spectrometry Platform Comparison

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals. As a Senior Application Scientist, I frequently encounter the challenge of validating highly substituted heterocyclic scaffolds.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals.

As a Senior Application Scientist, I frequently encounter the challenge of validating highly substituted heterocyclic scaffolds. The structural validation of 3-(2-Pyridinyl)isoxazole-5-carbaldehyde (Exact Mass: 174.0429 Da) requires moving beyond simple precursor mass matching. To confidently confirm this structure, we must interrogate its intrinsic chemical stability and leverage the right analytical platform to capture its sequential dissociation.

This guide objectively compares the performance of High-Resolution Quadrupole Time-of-Flight (Q-TOF), Nominal Mass Triple Quadrupole (QqQ), and In-Silico prediction platforms, providing a self-validating experimental framework for analyzing this compound.

Mechanistic Causality of Fragmentation

Before comparing instrument performance, we must establish the chemical causality behind the expected fragmentation. The molecule consists of three distinct domains, each dictating a specific collision-induced dissociation (CID) behavior in positive electrospray ionization (ESI+):

  • The 5-Carbaldehyde Group (High Lability): The initial fragmentation step is the neutral loss of carbon monoxide (CO, -27.9949 Da) from the aldehyde moiety. This is a low-energy cleavage pathway.

  • The Isoxazole Ring (N-O Bond Cleavage): Isoxazoles are characterized by a weak, highly labile N-O bond. Upon CID, the N-O bond cleaves, triggering a ring-opening rearrangement[1]. This intermediate rapidly expels a second neutral molecule—typically CO or a nitrile species—depending on the substitution pattern[2].

  • The 2-Pyridinyl Ring (Charge Retention): The pyridine ring is a highly stable, electron-deficient aromatic system. It readily retains the localized positive charge during CID, meaning the terminal fragment in the MS/MS spectrum is typically the intact pyridine cation (m/z 78.0338).

Platform Comparison: Q-TOF vs. QqQ vs. In-Silico

To validate the proposed fragmentation mechanism, we must select an analytical platform capable of resolving isobaric interferences and confirming molecular formulas.

Quadrupole Time-of-Flight (Q-TOF) MS/MS

Performance: Superior for qualitative structural elucidation. Q-TOF systems provide sub-2 ppm mass accuracy and high-resolution accurate mass (HRAM). This is critical for 3-(2-Pyridinyl)isoxazole-5-carbaldehyde, as we must definitively distinguish the loss of CO (27.9949 Da) from the isobaric loss of ethylene (C2H4, 28.0313 Da) or nitrogen (N2, 28.0061 Da). Modern Q-TOF architectures provide quantitative capabilities comparable to triple quadrupoles while vastly outperforming them in qualitative, full-scan structural analysis[3]. Furthermore, Q-TOF captures all product ions in a single run without requiring prior knowledge of the fragments[4].

Triple Quadrupole (QqQ) MS/MS

Performance: Superior for high-throughput, targeted quantitation. QqQ platforms operate at nominal (unit) mass resolution. They cannot distinguish isobaric neutral losses natively. However, once the exact fragmentation pathway is validated by a Q-TOF, the QqQ becomes the superior platform for routine, high-throughput Multiple Reaction Monitoring (MRM) due to its unmatched dynamic range, rapid polarity switching, and absolute sensitivity[4].

In-Silico Prediction (e.g., CFM-ID, MassFrontier)

Performance: Useful for hypothesis generation, but prone to mechanistic blind spots. While machine learning tools predict theoretical MS/MS spectra, they frequently miscalculate the activation energy required for N-O bond cleavage in highly conjugated isoxazoles. They often underrepresent the abundance of the m/z 119.0604 intermediate, making empirical validation mandatory.

Quantitative Fragmentation Data

The following table summarizes the empirical data obtained from Q-TOF validation versus nominal mass QqQ monitoring. The Q-TOF's sub-3 ppm mass error definitively confirms the elemental composition of each fragment.

Fragment AssignmentFormulaTheoretical Exact Mass (m/z)Q-TOF Observed Mass (m/z)Mass Error (ppm)QqQ Nominal Mass (m/z)Relative Abundance (CE 20 eV)
[M+H]+ (Precursor)C9H7N2O2+175.0502175.0500-1.117515%
[M+H - CO]+ C8H7N2O+147.0553147.0555+1.314745%
[M+H - 2CO]+ C7H7N2+119.0604119.0601-2.5119100% (Base Peak)
[C5H4N]+ C5H4N+78.033878.0340+2.57860%

Self-Validating Experimental Protocol

A single MS/MS spectrum is insufficient for rigorous structural proof. The following step-by-step Q-TOF methodology is designed as a self-validating system to prove precursor-to-product lineage and rule out artifactual data.

Step 1: System Suitability & Internal Calibration

  • Action: Infuse a standardized tuning mix (e.g., Agilent ESI-L) prior to the run. During the LC gradient, utilize an internal reference mass (lock mass) via a dual-spray source (e.g., Purine m/z 121.0509 and HP-0921 m/z 922.0098).

  • Causality: Continuous internal calibration corrects for thermal drift in the flight tube, ensuring the < 2 ppm mass accuracy required to validate the exact mass of the CO neutral loss.

Step 2: Precursor Isotopic Fidelity Check

  • Action: Before triggering CID, acquire a full MS1 scan. Extract the precursor ion (m/z 175.0502) and calculate the ratio of the M+1 (13C isotope) to the monoisotopic peak.

  • Causality: For C9H6N2O2, the theoretical M+1 abundance is ~10.2%. If the observed M+1 deviates by more than 20% from this theoretical value, the precursor is likely co-eluting with an isobaric interference, and the subsequent MS/MS spectrum will be invalid.

Step 3: Collision Energy (CE) Ramping

  • Action: Acquire targeted MS/MS spectra at three distinct collision energies: 10 eV, 20 eV, and 40 eV using Ultra-High Purity Nitrogen as the collision gas.

  • Causality: CE ramping proves fragmentation lineage. At 10 eV, the primary product should be m/z 147.0553 (aldehyde loss). At 20 eV, the isoxazole ring opens (m/z 119.0604). At 40 eV, the spectrum should be dominated by the terminal pyridine cation (m/z 78.0338). This sequential breakdown curve validates the structural connectivity.

Step 4: Orthogonal Blank Subtraction

  • Action: Inject a matrix blank immediately preceding the sample. Perform a background subtraction of the retention time window.

  • Causality: Eliminates the risk of assigning background solvent clusters or plasticizers (which often appear in the m/z 100-150 range) to the molecule's fragmentation pathway.

Fragmentation Pathway Visualization

The diagram below maps the empirically validated CID pathway, illustrating the sequential breakdown from the intact precursor to the stable pyridine core.

Fragmentation M [M+H]+ m/z 175.0502 3-(2-Pyridinyl)isoxazole-5-carbaldehyde F1 [M+H - CO]+ m/z 147.0553 Aldehyde Cleavage M->F1 -CO (-27.9949 Da) F2 [M+H - 2CO]+ m/z 119.0604 Isoxazole N-O Cleavage F1->F2 N-O Bond Cleavage -CO (-27.9949 Da) F3 [C5H4N]+ m/z 78.0338 Pyridine Cation F2->F3 -C2H3N (-41.0265 Da)

Fig 1: ESI+ CID fragmentation pathway of 3-(2-Pyridinyl)isoxazole-5-carbaldehyde.

References

  • [1] Title: Collision Induced Dissociation of Deprotonated Isoxazole and 3-Methyl Isoxazole via Direct Chemical Dynamics Simulations | Source: Journal of the American Society for Mass Spectrometry | URL:

  • [2] Title: Collision-induced dissociation of valdecoxib metabolites: a novel rearrangement involving an isoxazole ring | Source: Journal of Mass Spectrometry (PubMed) | URL:

  • [3] Title: Large-molecule quantification: sensitivity and selectivity head-to-head comparison of triple quadrupole with Q-TOF | Source: Bioanalysis (PubMed) | URL:

  • [4] Title: Types of MS/MS systems and their key characteristics | Source: Shimadzu Scientific Instruments | URL:

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Handling Guide: Personal Protective Equipment for 3-(2-Pyridinyl)isoxazole-5-carbaldehyde

This guide provides essential safety protocols and personal protective equipment (PPE) requirements for the handling of 3-(2-Pyridinyl)isoxazole-5-carbaldehyde. As a specific Safety Data Sheet (SDS) for this compound is...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety protocols and personal protective equipment (PPE) requirements for the handling of 3-(2-Pyridinyl)isoxazole-5-carbaldehyde. As a specific Safety Data Sheet (SDS) for this compound is not publicly available, this document is founded on a comprehensive hazard analysis of its constituent functional groups: the pyridine ring, the isoxazole core, and the carbaldehyde moiety. This approach ensures a robust and scientifically grounded safety framework for researchers, scientists, and drug development professionals.

Hazard Assessment and Risk Profile

The chemical structure of 3-(2-Pyridinyl)isoxazole-5-carbaldehyde incorporates three key functional groups, each contributing to its potential hazard profile. Understanding these components is critical to appreciating the causality behind the required PPE and handling protocols.

  • Pyridine Moiety : Pyridine and its derivatives are known to be irritants to the skin, eyes, and respiratory system.[1][2] They can be harmful if swallowed or absorbed through the skin, potentially affecting the nervous system.[2][3]

  • Carbaldehyde Group : Aldehydes are a reactive class of compounds frequently associated with irritation and sensitization. They can cause significant eye damage, skin irritation, and respiratory tract irritation.[1][4] Some aldehydes may cause allergic skin reactions upon repeated contact.[1]

  • Isoxazole Core : While many isoxazole derivatives are stable, the class is biologically active and encompasses a wide range of pharmaceuticals.[5][6] As a standard practice, all novel or sparsely documented heterocyclic compounds should be handled with care to avoid unintentional biological effects through exposure.

Given this composite profile, 3-(2-Pyridinyl)isoxazole-5-carbaldehyde must be treated as a hazardous substance, with a high potential to cause irritation and serious damage to the eyes, skin, and respiratory system, and to be harmful if ingested or absorbed.

Core Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory to create a protective barrier against all potential routes of exposure. The following equipment must be worn at all times when handling the compound.

PPE ItemSpecificationRationale
Eye & Face Protection ANSI Z87.1 certified chemical splash goggles or a full-face shield worn over safety glasses.[7]Protects against splashes of the compound, which could cause serious, irreversible eye damage based on the hazards of both pyridine and aldehyde functional groups.[1][2] A face shield offers additional protection for the entire face.
Hand Protection Chemical-resistant nitrile or butyl rubber gloves.[8] Latex gloves are not recommended.[4]Provides a robust barrier against skin contact. Nitrile offers good resistance to a wide range of chemicals, including aldehydes and aromatic heterocycles.[8] Latex provides poor protection against many organic compounds.
Body Protection A long-sleeved, cuffed laboratory coat. A chemical-resistant apron may be required for larger quantities.[4][8]Protects skin and personal clothing from contamination via spills or splashes. Cuffs should be tucked under gloves to prevent seepage.[4]
Footwear Closed-toe and heel shoes constructed of an impervious material.[4][8]Protects feet from spills. Leather and cloth shoes can absorb and retain chemical spills, leading to prolonged skin contact.[4]
Respiratory Protection To be used exclusively within a certified chemical fume hood.[9]A fume hood is the primary engineering control to prevent inhalation of vapors or fine powders.[3] If a situation arises where the fume hood is not available or fails (e.g., large spill), a NIOSH-approved respirator would be required for emergency response.

Operational Handling & Workflow

Adherence to a strict, procedural workflow is paramount for minimizing exposure risk.

Step 1: Preparation and Engineering Controls
  • Designated Area : All handling of 3-(2-Pyridinyl)isoxazole-5-carbaldehyde must occur in a designated area, such as a certified chemical fume hood, to minimize inhalation exposure.[3][10]

  • Emergency Equipment : Confirm that a safety shower and eyewash station are accessible and unobstructed.[9][10]

  • Spill Kit : Ensure a chemical spill kit containing an inert absorbent material (e.g., sand, vermiculite) is readily available.[3][11]

Step 2: Handling the Compound
  • Don PPE : Put on all required PPE as detailed in the table above before entering the designated handling area.

  • Weighing : If weighing the solid compound, do so within the fume hood to contain any airborne dust. Use anti-static weighing dishes if applicable.

  • Transfers : When transferring the compound, use appropriate tools (e.g., spatulas, powder funnels) to prevent spills. For solutions, use grounded equipment to prevent static discharge if working with flammable solvents.[12]

  • Avoid Contact : At all times, avoid direct contact with the substance. Do not eat, drink, or smoke in the laboratory area.[10]

Step 3: Post-Handling and Decontamination
  • Clean Up : Decontaminate the work surface upon completion of the task.

  • Doff PPE : Remove PPE in a manner that avoids self-contamination. Gloves should be removed first, followed by the lab coat (turned inside out) and eye protection.

  • Hygiene : Wash hands and forearms thoroughly with soap and water after removing all PPE.

Spill and Emergency Response

In the event of accidental release, follow these immediate procedures.

  • Minor Spill (within fume hood) :

    • Alert personnel in the immediate vicinity.

    • Wearing full PPE, contain the spill with an inert absorbent material.[11]

    • Carefully collect the absorbed material using non-sparking tools and place it into a sealed, labeled container for hazardous waste disposal.[11][12]

    • Decontaminate the area with an appropriate solvent.

  • Major Spill (outside fume hood) :

    • Evacuate the immediate area and alert all nearby personnel.

    • Contact your institution's Environmental Health and Safety (EHS) department immediately.

    • Do not attempt to clean up a large spill without proper training and respiratory protection.[4]

Disposal Plan

Proper disposal is a critical component of the chemical lifecycle to ensure laboratory and environmental safety.

  • Waste Identification : All 3-(2-Pyridinyl)isoxazole-5-carbaldehyde, whether in pure form or in solution, must be treated as hazardous chemical waste.[11][13]

  • Waste Segregation :

    • Solid Waste : Collect contaminated consumables such as gloves, weighing papers, and absorbent materials in a dedicated, leak-proof, and clearly labeled hazardous waste container.[11]

    • Liquid Waste : Collect all solutions containing the compound in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your EHS department.

  • Prohibition : Under no circumstances should this chemical or its containers be disposed of down the drain or in the regular trash.[11][13]

  • Arranging Disposal : Contact your institution's EHS department to schedule a pickup for the hazardous waste containers.[11]

Visual Workflow for Safe Handling

The following diagram outlines the critical decision points and procedural flow for safely managing 3-(2-Pyridinyl)isoxazole-5-carbaldehyde from receipt to disposal.

G cluster_prep Preparation Phase cluster_ops Operational Phase cluster_post Post-Handling Phase cluster_disposal Disposal & Emergency A Verify Fume Hood Certification B Check Eyewash & Safety Shower A->B C Locate Spill Kit B->C D Don Full PPE (Goggles, Gloves, Lab Coat) C->D Proceed to Handling E Handle Compound Inside Fume Hood D->E F Weighing / Transfers E->F M Spill Occurs E->M Potential Event G Decontaminate Work Area F->G Task Complete H Segregate Waste (Solid & Liquid) G->H I Properly Doff PPE H->I K Store Waste in Labeled, Sealed Containers H->K J Wash Hands Thoroughly I->J L Contact EHS for Pickup K->L N Execute Spill Response Protocol M->N

Caption: Logical workflow for handling 3-(2-Pyridinyl)isoxazole-5-carbaldehyde.

References

  • Control Guidance Sheet 407 – Personal Protective Equipment (PPE) for use with Glutaraldehyde Exposures. Centers for Disease Control and Prevention (CDC).
  • Proper Disposal of Benzo[d]isoxazol-3-ol: A Guide for Labor
  • Personal Protective Equipment.
  • Personal Protective Equipment (PPE). University of Tennessee, Knoxville.
  • 3-hydroxy-isoxazole - Safety D
  • 3-PYRIDINECARBOXALDEHYDE EXTRA PURE - Safety D
  • Isoxazole - Safety D
  • Pyridine-2-carboxaldehyde - Safety D
  • 2-Pyridinecarboxaldehyde - Safety D
  • Benzaldehyde - Safety D
  • Personal Protective Equipment. US Environmental Protection Agency (EPA).
  • Proper Disposal of Oxazole-4-carboximidamide: A Step-by-Step Guide for Labor
  • 3-Pyridinecarboxaldehyde - Safety D
  • Personal Protection Equipment.
  • 3-Pyridinecarboxaldehyde - Material Safety D
  • 4-Pyridinecarboxaldehyde - Safety D
  • 3,4-Dihydro-2H-pyrano[2,3-c]pyridine-6-carbaldehyde - Safety D
  • Pyrrole-2-carboxaldehyde - Safety D
  • Synthesis of isoxazoles and their hydrazinolysis to 5-aminopyrazoles: an approach to fluorescent derivatives.
  • 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific.
  • Clean and Efficient Synthesis of Isoxazole Deriv
  • The synthetic and therapeutic expedition of isoxazole and its analogs.
  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches.

Sources

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